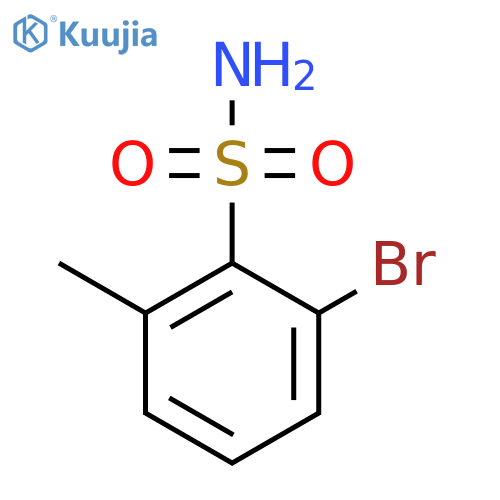

Cas no 1261758-21-7 (2-bromo-6-methylbenzene-1-sulfonamide)

1261758-21-7 structure

商品名:2-bromo-6-methylbenzene-1-sulfonamide

CAS番号:1261758-21-7

MF:C7H8BrNO2S

メガワット:250.112919807434

MDL:MFCD18392006

CID:4583783

PubChem ID:119015332

2-bromo-6-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-methylbenzenesulfonamide

- 2-Bromo-6-methylbenzene-1-sulfonamide

- 2-bromo-6-methylbenzene-1-sulfonamide

-

- MDL: MFCD18392006

- インチ: 1S/C7H8BrNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)

- InChIKey: AZJQRXQXWXWKQP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C)=C1S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 248.94591 g/mol

- どういたいしつりょう: 248.94591 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 68.5

- ぶんしりょう: 250.12

2-bromo-6-methylbenzene-1-sulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-bromo-6-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225402-0.1g |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 95% | 0.1g |

$470.0 | 2024-06-20 | |

| Enamine | EN300-225402-1.0g |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 95% | 1.0g |

$1357.0 | 2024-06-20 | |

| Enamine | EN300-225402-0.05g |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 95% | 0.05g |

$315.0 | 2024-06-20 | |

| TRC | B812838-2.5mg |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 2.5mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B812838-5mg |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 5mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-225402-1g |

2-bromo-6-methylbenzene-1-sulfonamide |

1261758-21-7 | 95% | 1g |

$1357.0 | 2023-09-15 | |

| abcr | AB426299-1g |

2-Bromo-6-methylbenzene-1-sulfonamide; . |

1261758-21-7 | 1g |

€750.40 | 2025-03-19 | ||

| A2B Chem LLC | AV75681-100mg |

2-Bromo-6-methylbenzenesulfonamide |

1261758-21-7 | 95% | 100mg |

$530.00 | 2024-04-20 | |

| 1PlusChem | 1P01ANDT-1g |

2-Bromo-6-methylbenzenesulfonamide |

1261758-21-7 | 95% | 1g |

$1543.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766927-1g |

2-Bromo-6-methylbenzenesulfonamide |

1261758-21-7 | 98% | 1g |

¥18613.00 | 2024-08-09 |

2-bromo-6-methylbenzene-1-sulfonamide 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1261758-21-7 (2-bromo-6-methylbenzene-1-sulfonamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261758-21-7)2-bromo-6-methylbenzene-1-sulfonamide

清らかである:99%

はかる:1g

価格 ($):377.0